Podocarpic acid

Catalog No.
S572978
CAS No.
5947-49-9
M.F
C17H22O3
M. Wt
274.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Podocarpic acid

CAS Number

5947-49-9

Product Name

Podocarpic acid

IUPAC Name

(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

InChI

InChI=1S/C17H22O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-5-11-4-6-12(18)10-13(11)16/h4,6,10,14,18H,3,5,7-9H2,1-2H3,(H,19,20)/t14-,16-,17+/m1/s1

InChI Key

VJILEYKNALCDDV-OIISXLGYSA-N

SMILES

CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)O

Synonyms

podocarpic acid

Canonical SMILES

CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)O

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)O)(C)C(=O)O

Anti-Inflammatory and Immunomodulatory Effects

Studies suggest Podocarpic acid may exhibit anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the release of Interleukin-1β (IL-1β), a pro-inflammatory cytokine involved in various inflammatory conditions []. Additionally, research suggests Podocarpic acid may modulate immune responses by activating the Liver X Receptor (LXR), a nuclear receptor involved in cholesterol metabolism and inflammation [].

Antiviral Activity

Some studies have explored the potential antiviral properties of Podocarpic acid. In vitro studies have shown its ability to inhibit influenza A virus replication []. However, further research is needed to determine its efficacy and safety in vivo.

Other Potential Applications

Preliminary research suggests Podocarpic acid may have various other potential applications, including:

  • Neuroprotective effects: Studies suggest Podocarpic acid may protect against neurodegeneration by activating the TRPA1-Nrf2 pathway, a cellular signaling pathway involved in cellular stress response and protection [].
  • Antibacterial activity: Research indicates Podocarpic acid may have antibacterial properties against certain bacterial strains; however, further investigation is needed [].

Podocarpic acid is a naturally occurring diterpenoid resin acid predominantly found in the genus Podocarpus, which belongs to the family Podocarpaceae. Structurally, it is characterized by a complex bicyclic framework, which contributes to its unique chemical properties. The molecular formula of podocarpic acid is C20H30O2, and it features a carboxylic acid functional group that enhances its reactivity and biological activity. This compound has garnered interest due to its potential applications in pharmaceuticals and organic synthesis.

Podocarpic acid has been shown to activate certain cellular receptors, including TRPA1 and LXR [, ]. These receptors play roles in various biological processes, but the specific mechanism of action of podocarpic acid in living organisms is still under investigation.

  • Information on the safety hazards of podocarpic acid is limited.
  • As with many research chemicals, it is advisable to handle it with care, following standard laboratory safety protocols.
, primarily due to its functional groups. Key reactions include:

  • Reactions with Thallium(III) Nitrate: Derivatives of podocarpic acid have been shown to react with thallium(III) nitrate, leading to various products that can be utilized for further synthetic applications .
  • Bromination: Podocarpic acid undergoes bromination in ether, especially in the presence of free-radical initiators, which can yield different brominated derivatives .
  • Ozonolysis: This reaction allows for the cleavage of double bonds in podocarpic acid derivatives, resulting in the formation of aldehydes or ketones .

These reactions highlight the versatility of podocarpic acid in synthetic organic chemistry.

Podocarpic acid exhibits notable biological activities, making it a subject of interest in medicinal chemistry. Research indicates that it possesses anti-inflammatory and antimicrobial properties. Its derivatives have been evaluated for their potential cytotoxic effects against various cancer cell lines, showing promise as therapeutic agents . Additionally, some studies suggest that podocarpic acid may have protective effects on neuronal cells, indicating its potential in neuroprotection .

The synthesis of podocarpic acid has been explored through several methodologies:

  • Total Synthesis: A stereoselective total synthesis method has been developed, allowing for the efficient production of both (+)-podocarpic and (+)-lambertic acids from simpler precursors .
  • Diversity-Oriented Synthesis: This approach involves creating a library of podocarpic acid derivatives through systematic modification of the core structure. Such methods aim to optimize biological activity and enhance compound diversity for further testing .
  • Elaboration Techniques: Various synthetic strategies have been employed to modify the bicyclic structure of podocarpic acid, allowing for the introduction of functional groups that can enhance its biological efficacy .

Podocarpic AcidBicyclic diterpenoidAnti-inflammatory, antimicrobialPharmaceuticals, organic synthesisAbietic AcidBicyclic diterpenoidAntimicrobialNatural productsPimaric AcidBicyclic diterpenoidAntimicrobialNatural productsDehydroabietic AcidBicyclic diterpenoidAntimicrobialPharmaceuticals

Podocarpic acid's unique combination of structural features and biological activities sets it apart from these similar compounds, highlighting its potential as a valuable compound in both research and application contexts.

Studies investigating the interactions of podocarpic acid with various biological systems have provided insights into its mechanism of action. For instance, research has shown that it can interact with specific cellular pathways involved in inflammation and cancer progression. These interactions are crucial for understanding how podocarpic acid exerts its therapeutic effects and can guide the development of more effective derivatives with enhanced potency and selectivity.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

274.15689456 g/mol

Monoisotopic Mass

274.15689456 g/mol

Heavy Atom Count

20

UNII

7K80G5Z96Y

Other CAS

5947-49-9

Wikipedia

Podocarpic acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

Dates

Modify: 2023-08-15

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